3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing novel compounds and derivatives related to pyrazole and pyrimidine structures for their potential biological activities. For instance, studies have detailed the synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases through reactions involving similar carboxamide structures. These compounds are characterized and confirmed through analytical and spectroscopic methods, including IR, MS, ^1H NMR, and ^13^C NMR, which are crucial for understanding their chemical properties and potential applications in medicine and pharmacology (Hassan, Hafez, Osman, & Ali, 2015).
Cytotoxic Activity Against Cancer Cell Lines
Several synthesized compounds, particularly those involving pyrazole and pyrimidine frameworks, have been investigated for their cytotoxicity against various human cancer cell lines. This research is significant for drug discovery, aiming to identify new therapeutic agents for cancer treatment. The structure-activity relationship (SAR) of these compounds provides insights into their potential efficacy and mechanisms of action against cancer cells (Hassan, Hafez, Osman, & Ali, 2015).
Development of Selective Kinase Inhibitors
Research has identified substituted carboxamides as potent and selective inhibitors of specific kinase enzymes. This is particularly relevant for the development of targeted cancer therapies, as kinase activity is often dysregulated in cancer cells. By improving enzyme potency and kinase selectivity, these compounds show promise for treating various cancers with improved specificity and reduced side effects. The advancement of certain compounds into clinical trials underscores their potential significance in oncology (Schroeder et al., 2009).
Exploration of Anticancer and Anti-Inflammatory Agents
Compounds derived from pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-inflammatory activities. This includes investigating their effects on specific enzymes and cellular processes associated with cancer and inflammation. Molecular docking studies have also been conducted to understand the interactions between these compounds and target enzymes, aiding in the design of more effective drugs (Rahmouni et al., 2016).
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-23-17(10-16(22-23)13-5-7-14(20)8-6-13)19(27)21-11-15(25)12-24-9-3-2-4-18(24)26/h2-10,15,25H,11-12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDLKCLAYPQIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(CN3C=CC=CC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.